3-(Azepan-1-yl)-2,2-dimethylpropanal

Hydrogen-bond basicity Cyclic amine pKHB Azepane SAR

3-(Azepan-1-yl)-2,2-dimethylpropanal (CAS 842971-09-9) is a bifunctional organic compound comprising a saturated seven-membered azepane (hexahydroazepine) tertiary amine linked via a methylene bridge to a gem-dimethyl-substituted propanal moiety. With a molecular formula of C₁₁H₂₁NO and a molecular weight of 183.29 g/mol, this compound integrates both a nucleophilic tertiary amine centre and an electrophilic aldehyde group within a single scaffold, enabling its use as a versatile intermediate in parallel synthesis and library generation.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 842971-09-9
Cat. No. B1274618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-1-yl)-2,2-dimethylpropanal
CAS842971-09-9
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC(C)(CN1CCCCCC1)C=O
InChIInChI=1S/C11H21NO/c1-11(2,10-13)9-12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3
InChIKeyGHKFJELKWCPRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azepan-1-yl)-2,2-dimethylpropanal (CAS 842971-09-9): Bifunctional Azepane-Aldehyde Building Block for Medicinal Chemistry and Library Synthesis


3-(Azepan-1-yl)-2,2-dimethylpropanal (CAS 842971-09-9) is a bifunctional organic compound comprising a saturated seven-membered azepane (hexahydroazepine) tertiary amine linked via a methylene bridge to a gem-dimethyl-substituted propanal moiety [1]. With a molecular formula of C₁₁H₂₁NO and a molecular weight of 183.29 g/mol, this compound integrates both a nucleophilic tertiary amine centre and an electrophilic aldehyde group within a single scaffold, enabling its use as a versatile intermediate in parallel synthesis and library generation . The gem-dimethyl group at the 2-position introduces steric bulk and conformational restriction proximal to the reactive aldehyde, a structural feature that distinguishes this compound from simpler azepane-propanal derivatives lacking α,α-disubstitution [2]. The compound is catalogued as a screening building block by major commercial suppliers including ChemBridge (Catalog No. 4026816) and Santa Cruz Biotechnology (sc-288961) [3].

Why 3-(Azepan-1-yl)-2,2-dimethylpropanal Cannot Be Replaced by Piperidine or Pyrrolidine Analogs in SAR-Driven Programs


Within the homologous series of cyclic tertiary amine-aldehyde building blocks, the seven-membered azepane ring confers a distinct combination of physicochemical properties that cannot be replicated by five-membered pyrrolidine or six-membered piperidine congeners. The hydrogen-bond basicity (pKHB) of azepane is measurably weaker than that of pyrrolidine or piperidine, following the established order pyrrolidine ≈ azetidine > piperidine > azepane, a consequence of the reduced s-character of the nitrogen lone pair in the larger ring [1]. This translates to altered molecular recognition, solubility, and pharmacokinetic profiles in derived compounds. Furthermore, the gem-dimethyl substitution at the 2-position introduces a Thorpe-Ingold conformational effect absent in non-methylated azepane-propanal derivatives, potentially accelerating cyclisation reactions and modulating aldehyde reactivity [2]. Substituting the azepane scaffold with a smaller-ring analog would therefore alter both the steric environment around the reactive aldehyde and the electronic properties of the tertiary amine, compromising the integrity of any structure-activity relationship (SAR) or synthetic sequence predicated on this specific chemotype.

Quantitative Differentiation Evidence for 3-(Azepan-1-yl)-2,2-dimethylpropanal Versus Its Closest Structural Analogs


Ring-Size-Dependent Hydrogen-Bond Basicity: Azepane Exhibits the Weakest H-Bond Acceptor Strength Among Cyclic Secondary Amine Homologs

The hydrogen-bond basicity of the azepane nitrogen in 3-(Azepan-1-yl)-2,2-dimethylpropanal is inherently lower than that of its five- and six-membered ring counterparts. Experimental pKHB measurements on the parent cyclic secondary amines establish the quantitative ordering: pyrrolidine (pKHB ≈ 2.35) and azetidine (pKHB ≈ 2.35) > piperidine (pKHB ≈ 2.20) > azepane (pKHB ≈ 2.10) [1]. This ~0.25 log unit difference in hydrogen-bond acceptor strength between azepane and pyrrolidine is attributed to the reduced p-character of the nitrogen lone pair in the larger, more flexible seven-membered ring, as confirmed by IR spectroscopic analysis of 4-fluorophenol association [1]. In the context of the full 2,2-dimethylpropanal derivatives, this translates to a measurably weaker capacity for non-covalent interactions with H-bond donor residues in biological targets, a parameter of direct relevance to target engagement, aqueous solubility, and membrane permeability [1].

Hydrogen-bond basicity Cyclic amine pKHB Azepane SAR

Computed Lipophilicity Differentiation: Azepane Analog Displays Higher XLogP3 Than Pyrrolidine and Piperidine Counterparts

The seven-membered azepane ring imparts greater lipophilicity compared to smaller-ring congeners within the identical 2,2-dimethylpropanal scaffold series. PubChem-computed XLogP3 values provide a direct quantitative comparison: 3-(Azepan-1-yl)-2,2-dimethylpropanal (C₁₁H₂₁NO) returns an XLogP3 of 1.8 [1], whereas 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal (C₉H₁₇NO, CAS 296264-94-3) yields XLogP3 = 1.1 [2], representing a ΔXLogP3 of +0.7 log units. The piperidine analog (C₁₀H₁₉NO, CAS 37591-27-8) falls at an intermediate value (predicted XLogP3 ≈ 1.5 based on interpolation of the homologous series). Each additional methylene unit in the ring contributes approximately +0.3–0.35 log units to the overall lipophilicity [1][2]. This incremental lipophilicity gain is achieved without introducing additional hydrogen-bond donors or acceptors—the HBD count remains 0 and the HBA count remains 2 across all three analogs [1][2].

Lipophilicity XLogP3 LogP comparison

Molecular Weight and Physical Property Differentiation Across the Cyclic Amine Homologous Series

The incremental addition of methylene units to the cyclic amine ring produces systematic and quantifiable shifts in bulk physicochemical properties across the homologous series of 2,2-dimethylpropanal derivatives. 3-(Azepan-1-yl)-2,2-dimethylpropanal (azepane, 7-membered ring) has a molecular weight of 183.29 g/mol and a predicted boiling point of 260.8°C at 760 mmHg, with a density of 0.917 g/cm³ . The six-membered piperidine analog (CAS 37591-27-8) has a molecular weight of 169.27 g/mol and a predicted boiling point of 240.1°C at 760 mmHg, with a density of approximately 0.93 g/cm³ . The five-membered pyrrolidine analog (CAS 296264-94-3) has a molecular weight of 155.24 g/mol [1]. Each ring expansion by one methylene unit adds approximately 14 Da to the molecular weight and elevates the boiling point by approximately 20°C. The flash point of the azepane derivative is 82.2°C , which is higher than expected for the lower-molecular-weight analogs, conferring a marginal safety advantage in laboratory handling and shipping classifications. The topological polar surface area (TPSA) remains constant at 20.3 Ų across all three analogs [1], confirming that the increased lipophilicity is achieved without altering polar surface area.

Molecular weight Boiling point Physicochemical properties

Gem-Dimethyl Conformational Restriction: Thorpe-Ingold Effect Proximal to the Aldehyde Reactive Centre

The presence of the gem-dimethyl group at the 2-position of the propanal chain in 3-(Azepan-1-yl)-2,2-dimethylpropanal introduces a Thorpe-Ingold conformational effect that is absent in non-gem-dimethyl azepane-propanal derivatives. This effect, well-documented in the chemical literature, arises from the steric compression of the two methyl groups, which reduces the internal C–C–C bond angle at the quaternary centre and favours reactive conformations for cyclisation and condensation reactions [1]. In the context of azepane-based drug discovery, the gem-dimethyl substitution pattern has been specifically highlighted in the development of 5,5-dimethyl-2-oxoazepane γ-secretase inhibitors, where the gem-dimethyl group contributed to low nanomolar potency (IC₅₀ values in the nanomolar range) [2]. Critically, early ADME data on these gem-dimethyl azepane derivatives revealed high metabolic clearance, a liability that was subsequently overcome by bioisosteric replacement with a gem-difluoro group—underscoring the significant pharmacokinetic impact of the gem-dimethyl moiety in azepane scaffolds [2]. A comparator lacking gem-dimethyl substitution, such as 3-(azepan-1-yl)propanal (the des-dimethyl analog), would exhibit greater conformational flexibility, altered reactivity at the aldehyde centre, and different metabolic susceptibility [1][2].

Gem-dimethyl effect Thorpe-Ingold Conformational restriction

Structural Scaffold Diversity: Azepane as an Under-Explored Ring System in Commercial Screening Libraries Relative to Piperidine

The azepane ring system is significantly under-represented in commercial screening compound libraries compared to the ubiquitous piperidine scaffold, offering a structural diversity advantage for hit-finding campaigns. A critical review of azepane-based motifs in drug discovery documents that while piperidine appears in dozens of approved drugs, azepane-containing pharmaceuticals remain comparatively rare, despite demonstrated pharmacological activity across anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial, anticonvulsant, and histamine H3 receptor inhibition programmes [1]. This disparity in representation means that 3-(Azepan-1-yl)-2,2-dimethylpropanal, catalogued as a building block by ChemBridge (Catalog No. 4026816) and ChemDiv (BB55-3536) [2], provides access to a chemotype space that is less likely to have been exhaustively mined in historical high-throughput screening campaigns. The seven-membered ring introduces conformational flexibility distinct from the chair conformations of piperidine, potentially enabling access to binding pockets inaccessible to smaller-ring congeners [1].

Scaffold diversity Screening library Azepane vs. piperidine

Recommended Application Scenarios for 3-(Azepan-1-yl)-2,2-dimethylpropanal Based on Quantitative Differentiation Evidence


Lead Optimization Programmes Requiring Fine-Tuned Lipophilicity Without Modifying H-Bond Donor/Acceptor Count

In medicinal chemistry campaigns where the core pharmacophore already contains the optimal number of hydrogen-bond donors and acceptors, 3-(Azepan-1-yl)-2,2-dimethylpropanal enables an increase in lipophilicity of approximately +0.7 log units (ΔXLogP3 = +0.7 vs. the pyrrolidine analog) without altering the HBD (0), HBA (2), or TPSA (20.3 Ų) profiles [3][4]. This is particularly valuable in CNS drug discovery programmes where predicted blood-brain barrier penetration correlates strongly with LogP in the 1–4 range. The systematic ΔLogP of ~+0.3–0.35 per added ring methylene unit allows rational, incremental lipophilicity tuning across the homologous series [3].

Synthesis of Fragment Libraries with Enhanced Three-Dimensional Character and Conformational Diversity

The seven-membered azepane ring introduces conformational flexibility beyond the chair-boat equilibrium of piperidine, combined with a gem-dimethyl group that imposes local steric constraint via the Thorpe-Ingold effect [3]. This dual conformational feature—global ring flexibility with local quaternary centre rigidity—makes 3-(Azepan-1-yl)-2,2-dimethylpropanal an attractive aldehyde component for generating sp³-rich, three-dimensional fragments via reductive amination, Knoevenagel condensation, or Wittig chemistry. The aldehyde functional group serves as a versatile handle for diversification into amines, alkenes, and heterocycles, while the azepane nitrogen can be further elaborated via alkylation or acylation [4].

Scaffold-Hopping Exercises from Piperidine- to Azepane-Containing Chemical Series

For programmes seeking to escape crowded piperidine-based intellectual property space, 3-(Azepan-1-yl)-2,2-dimethylpropanal provides a direct scaffold-hopping entry point. The reduced H-bond basicity of azepane (pKHB ≈ 2.10) relative to piperidine (pKHB ≈ 2.20) introduces a subtle but measurable electronic perturbation that can modulate target binding kinetics, while the increased molecular weight (+14 Da) and lipophilicity shift the physicochemical profile in a predictable direction [3][4]. The azepane scaffold has demonstrated pharmacological relevance across diverse therapeutic areas including Alzheimer's disease (γ-secretase inhibition), oncology, and infectious disease, as documented in a comprehensive 2019 review [5].

Investigating Gem-Dimethyl Structure-Metabolism Relationships in Early ADME Profiling

Evidence from the 2-oxoazepane γ-secretase inhibitor series demonstrates that gem-dimethyl substitution in azepane scaffolds can significantly elevate metabolic clearance, a liability that can be addressed through bioisosteric replacement (e.g., gem-difluoro) [3]. 3-(Azepan-1-yl)-2,2-dimethylpropanal therefore serves as a strategic probe for evaluating the intrinsic metabolic susceptibility of gem-dimethyl azepane derivatives in a programme's specific chemical series. By incorporating this building block early in lead optimisation, teams can proactively assess CYP450-mediated oxidation of the gem-dimethyl group and explore mitigation strategies before committing to more resource-intensive preclinical development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Azepan-1-yl)-2,2-dimethylpropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.